Structural Topology Differentiation: Methylsulfonyl-on-Piperidine vs. Aryl-Sulfonyl-on-Pyrazole Scaffolds
The target compound places the sulfonamide on the piperidine nitrogen (methylsulfonyl), whereas the leading gamma-secretase inhibitors from the Elan Pharmacore series attach an aryl-sulfonyl group to the pyrazole ring. In the published series, the sulfonamide attachment point is critical for both enzyme inhibition potency and metabolic stability: the N-bicyclic sulfonamide scaffold gave way to the pyrazolopiperidine sulfonamide scaffold with significant increases in APP potency [1]. However, no direct head-to-head comparison between the methylsulfonyl-piperidine topology of CAS 2034223-79-3 and the aryl-sulfonyl-pyrazole topology exists in public literature, so the quantitative impact of this scaffold inversion remains unknown for this specific compound.
| Evidence Dimension | Scaffold topology (sulfonamide attachment point) |
|---|---|
| Target Compound Data | Methylsulfonyl group on piperidine N; pyrazole linked via ethoxyethyl chain to carboxamide. |
| Comparator Or Baseline | Aryl-sulfonyl-pyrazolopiperidine series (e.g., compounds 355, 356, 358 in Ye et al. Part II). Sulfonamide attached to pyrazole ring. |
| Quantified Difference | Not quantified for this compound pair. Class-level SAR indicates scaffold changes can alter APP IC50 by >10-fold and mouse brain Aβ40 reduction from 0% to 27% at 1 mg/kg po. |
| Conditions | Cell-based APP assay and in vivo mouse model (Ye et al. 2010 Part II). |
Why This Matters
Without direct comparative data, a user cannot assume the target compound will replicate the potency or pharmacokinetic profile of the published aryl-sulfonyl-pyrazole series; structural inversion of the sulfonamide attachment point is a significant chemotype alteration.
- [1] Ye XM, Konradi AW, Smith J, et al. Discovery of a novel sulfonamide-pyrazolopiperidine series as potent and efficacious gamma-secretase inhibitors (Part II). Bioorg Med Chem Lett. 2010;20(12):3502-3506. DOI: 10.1016/j.bmcl.2010.04.148. View Source
